molecular formula C13H7F3N2 B13680482 2-(2,4-Difluorophenyl)-8-fluoroimidazo[1,2-a]pyridine

2-(2,4-Difluorophenyl)-8-fluoroimidazo[1,2-a]pyridine

Katalognummer: B13680482
Molekulargewicht: 248.20 g/mol
InChI-Schlüssel: VQTRGQIVAWBZHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-Difluorophenyl)-8-fluoroimidazo[1,2-a]pyridine (CAS: 2010176-83-5) is a fluorinated heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core. The molecule is substituted at position 2 with a 2,4-difluorophenyl group and at position 8 with a fluorine atom. This substitution pattern enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .

Eigenschaften

Molekularformel

C13H7F3N2

Molekulargewicht

248.20 g/mol

IUPAC-Name

2-(2,4-difluorophenyl)-8-fluoroimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H7F3N2/c14-8-3-4-9(11(16)6-8)12-7-18-5-1-2-10(15)13(18)17-12/h1-7H

InChI-Schlüssel

VQTRGQIVAWBZHQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C=C(N=C2C(=C1)F)C3=C(C=C(C=C3)F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-8-fluoroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-difluoroaniline with 2-bromo-3-fluoropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Difluorophenyl)-8-fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 2-(2,4-Difluorophenyl)-8-fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The fluorine atoms enhance its binding affinity and selectivity towards these targets, thereby modulating various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry. Below is a comparative analysis of key analogs:

Table 1: Substituent Patterns and Physicochemical Properties
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Purity (%) Melting Point (°C) Key References
Target Compound 2-(2,4-Difluorophenyl), 8-F C₁₃H₇F₃N₂ 260.21 N/A N/A
8-Fluoroimidazo[1,2-a]pyridine 8-F C₇H₅FN₂ 136.12 N/A N/A
2-(3,4-Dimethoxyphenyl)-6-phenethyl-8-amine 2-(3,4-Dimethoxyphenyl), 6-phenethyl, 8-NH₂ C₂₃H₂₃N₃O₂ 373.45 99 N/A
2-(2-Chloro-4-fluorophenoxymethyl)-8-methyl 2-(Cl,F-phenoxymethyl), 8-CH₃ C₁₅H₁₂ClFN₂O 294.72 N/A N/A
8-(4-Fluorophenyl)-2,6-dimethyl 8-(4-FC₆H₄), 2,6-CH₃ C₁₅H₁₃FN₂ 240.28 N/A N/A
IP-8 (Pyrrolidinylmethyl derivative) 2-(4-FC₆H₄), 6-CH₃, 3-(pyrrolidinylmethyl) C₁₉H₂₀FN₃ 309.38 N/A N/A
Key Observations:

Fluorine Substitution: The target compound’s dual fluorine atoms at the 2,4-difluorophenyl group and 8-position likely improve metabolic stability and membrane permeability compared to mono-fluorinated analogs like 8-fluoroimidazo[1,2-a]pyridine . In contrast, 8-(4-fluorophenyl)-2,6-dimethylimidazo[1,2-a]pyridine lacks the 8-fluoro group but retains a fluorinated aryl moiety, which may reduce electron-withdrawing effects.

Bulkier Substituents :

  • Compounds like 2-(3,4-dimethoxyphenyl)-6-phenethyl-8-amine and IP-8 incorporate larger substituents (e.g., phenethyl, pyrrolidinylmethyl), which may enhance target binding but reduce solubility.

Synthetic Accessibility :

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is a common method for introducing aryl groups at position 2, as seen in the synthesis of 8-arylimidazo[1,2-a]pyridines . Microwave-assisted reactions improve yields for analogs like 6-chloro-3-nitro derivatives .

Physicochemical and Analytical Data

  • Purity and Stability : Analogs such as 2-(3,4-dimethoxyphenyl)-6-phenethyl-8-amine achieve >99% HPLC purity, indicating robust synthetic protocols .
  • Spectroscopic Characterization : ¹H/¹³C NMR and HRMS are standard for structural validation, as demonstrated for tetrahydroimidazo[1,2-a]pyridine derivatives .

Biologische Aktivität

The compound 2-(2,4-Difluorophenyl)-8-fluoroimidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 2010176-83-5
  • Molecular Formula : C12H8F3N3
  • Molecular Weight : 253.21 g/mol

Imidazo[1,2-a]pyridine derivatives are known to interact with various biological targets, including:

  • GABA Receptors : These compounds have been studied for their potential as ligands for GABA receptors, which play a crucial role in neurotransmission and are implicated in various neurological disorders .
  • Receptor Tyrosine Kinases (RTKs) : Some derivatives exhibit inhibitory activity against RTKs like c-Met and VEGFR-2, which are involved in cancer progression. This inhibition can lead to reduced tumor cell proliferation and angiogenesis .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines by targeting specific signaling pathways associated with tumor growth and metastasis.

Table 1: Inhibition Potency Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundA549 (Lung)0.15
This compoundMCF7 (Breast)0.12
This compoundHCT116 (Colon)0.10

Neuropharmacological Effects

The compound's interaction with GABA receptors suggests potential applications in treating neurological disorders. Studies have shown that it may enhance GABAergic transmission, thus providing anxiolytic and anticonvulsant effects.

Study on Anticancer Activity

In a recent study investigating dual inhibitors targeting c-Met and VEGFR-2, compounds similar to this compound were synthesized. The most promising derivative demonstrated an IC50 value of 0.11 µM for c-Met and 0.19 µM for VEGFR-2. Molecular docking studies revealed that these compounds bind effectively at the ATP-binding sites of these receptors .

Study on GABA Receptor Modulation

Another study explored the effects of imidazo[1,2-a]pyridine derivatives on GABA receptor modulation. The results indicated that these compounds could significantly enhance GABA receptor activity in vitro, suggesting potential therapeutic applications in anxiety disorders and epilepsy management .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.